molecular formula C19H16BrF2N3O2S2 B15100425 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B15100425
M. Wt: 500.4 g/mol
InChI Key: YHEIBMFCSMXYAP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-allyl group at position 3, methyl groups at positions 5 and 6, and a 4-oxo-3,4-dihydro moiety. The thioacetamide bridge connects the thienopyrimidine core to a 2-bromo-4,6-difluorophenyl group.

The compound’s molecular formula is C₂₀H₁₈BrF₂N₃O₂S₂, with a molecular weight of 539.4 g/mol.

Properties

Molecular Formula

C19H16BrF2N3O2S2

Molecular Weight

500.4 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H16BrF2N3O2S2/c1-4-5-25-18(27)15-9(2)10(3)29-17(15)24-19(25)28-8-14(26)23-16-12(20)6-11(21)7-13(16)22/h4,6-7H,1,5,8H2,2-3H3,(H,23,26)

InChI Key

YHEIBMFCSMXYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. The starting materials include 3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and 2-bromo-4,6-difluoroaniline. The key steps in the synthesis include:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide.

    Attachment of the Bromo-Difluorophenyl Acetamide Moiety: This step involves the reaction of the thienopyrimidine derivative with 2-bromo-4,6-difluoroaniline in the presence of coupling reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications in Thieno[2,3-d]pyrimidin-4-one Derivatives

Key structural analogs differ in substituents on the thienopyrimidine core and the arylacetamide moiety. Examples include:

Compound Name Substituents (Core) Aryl Group Molecular Weight (g/mol) Key Data/Applications
Target Compound 3-Allyl, 5,6-diMe 2-Bromo-4,6-difluorophenyl 539.4 High halogen content may enhance lipophilicity and binding affinity .
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-Ethyl, 5,6-diMe 3,4-Difluorophenyl 409.5 Lower molecular weight; fluorine substituents improve metabolic stability .
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-Ethyl, 5,6-diMe 2,4-Difluorophenyl 409.5 Similar to above but with altered fluorine positioning; impacts crystal packing .
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-Ethyl, 5,6-diMe 3-Chloro-4-fluorophenyl 425.9 Chlorine increases steric bulk; potential for halogen bonding .

Key Observations :

  • Allyl vs. Ethyl at Position 3 : The allyl group in the target compound introduces a conjugated double bond, which may enhance reactivity or π-π stacking interactions compared to ethyl analogs .

Biological Activity

The compound 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O6SC_{23}H_{23}N_3O_6S with a molecular weight of approximately 501.6 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with specific biological targets.

Antimicrobial Activity

Research indicates that compounds in the thienopyrimidine class often exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown strong bactericidal effects against various strains of bacteria, including resistant forms like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AMRSA25
Compound BE. coli20
Compound CS. aureus22

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have demonstrated that certain thienopyrimidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one study found that at concentrations of 100 µM, specific derivatives led to a significant reduction in viability in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), while showing minimal effects on normal fibroblast cells .

Table 2: Cytotoxicity Results on Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
Compound DA54910040
Compound EHepG210045
ControlL929 (normal)-90

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, compounds with similar structures have been identified as inhibitors of the Raf kinase pathway, which is often overactive in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antimicrobial efficacy. Results indicated that modifications at the thio group significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring improved selectivity towards cancer cells while maintaining low toxicity towards normal cells .

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